molecular formula C15H23ClN2O B11950127 Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- CAS No. 82744-80-7

Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)-

Cat. No.: B11950127
CAS No.: 82744-80-7
M. Wt: 282.81 g/mol
InChI Key: ZKWHIHJKUJWALJ-UHFFFAOYSA-N
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Description

Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- is a synthetic organic compound characterized by the presence of a urea moiety substituted with a 2-chlorophenyl group and two 2-methylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- typically involves the reaction of 2-chloroaniline with isobutyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is typically isolated and purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)urea oxide.

    Reduction: Formation of reduced derivatives such as N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)amine.

    Substitution: Formation of substituted derivatives such as N’-(2-aminophenyl)-N,N-bis(2-methylpropyl)urea.

Scientific Research Applications

Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N’-(2-bromophenyl)-N,N-bis(2-methylpropyl)-
  • Urea, N’-(2-fluorophenyl)-N,N-bis(2-methylpropyl)-
  • Urea, N’-(2-methylphenyl)-N,N-bis(2-methylpropyl)-

Uniqueness

Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

82744-80-7

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

3-(2-chlorophenyl)-1,1-bis(2-methylpropyl)urea

InChI

InChI=1S/C15H23ClN2O/c1-11(2)9-18(10-12(3)4)15(19)17-14-8-6-5-7-13(14)16/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)

InChI Key

ZKWHIHJKUJWALJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

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